3,3-Difluoro-4-methyl-2-oxopentanoic acid
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Overview
Description
2-Oxo-3,3-difluoro-4-methylvaleric acid is an organic compound that belongs to the class of keto acids It is characterized by the presence of two fluorine atoms and a keto group attached to a valeric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3,3-difluoro-4-methylvaleric acid typically involves the introduction of fluorine atoms into a valeric acid derivative. One common method is the fluorination of a precursor compound using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents facilitate the replacement of hydrogen atoms with fluorine atoms under controlled conditions .
Industrial Production Methods
Industrial production of 2-Oxo-3,3-difluoro-4-methylvaleric acid may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agents and reaction conditions is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-3,3-difluoro-4-methylvaleric acid can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of difluorocarboxylic acids.
Reduction: Formation of difluoroalcohols.
Substitution: Formation of various substituted valeric acid derivatives.
Scientific Research Applications
2-Oxo-3,3-difluoro-4-methylvaleric acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-3,3-difluoro-4-methylvaleric acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The keto group plays a crucial role in its reactivity, enabling it to undergo oxidation, reduction, and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-oxovaleric acid: A keto acid with a similar structure but without fluorine atoms.
2-Oxo-3-methylvaleric acid: Another keto acid with a similar backbone but different substituents.
Uniqueness
2-Oxo-3,3-difluoro-4-methylvaleric acid is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
165544-39-8 |
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Molecular Formula |
C6H8F2O3 |
Molecular Weight |
166.12 g/mol |
IUPAC Name |
3,3-difluoro-4-methyl-2-oxopentanoic acid |
InChI |
InChI=1S/C6H8F2O3/c1-3(2)6(7,8)4(9)5(10)11/h3H,1-2H3,(H,10,11) |
InChI Key |
VHDSJFBLIOOSIT-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)C(=O)O)(F)F |
Canonical SMILES |
CC(C)C(C(=O)C(=O)O)(F)F |
Synonyms |
Pentanoic acid, 3,3-difluoro-4-methyl-2-oxo- |
Origin of Product |
United States |
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